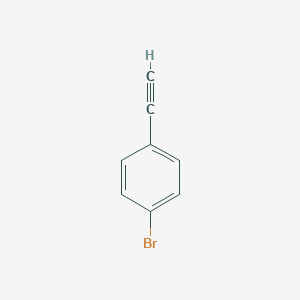

4-Bromophenylacetylene

Descripción

Significance of Aryl Halides and Terminal Alkynes in Advanced Organic Synthesis

Aryl halides and terminal alkynes are fundamental components in the toolbox of organic chemists. Aryl halides, such as the bromo-substituted benzene (B151609) ring in 1-bromo-4-ethynylbenzene, are crucial precursors for a vast array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides follows a general trend, with iodides being the most reactive, followed by bromides, and then chlorides. libretexts.org This reactivity allows for selective transformations in molecules containing multiple halogen atoms.

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a molecule, are prized for their versatility. numberanalytics.com The acidity of the terminal hydrogen allows for the formation of metal acetylides, which can then act as nucleophiles in various reactions. numberanalytics.com Furthermore, the triple bond itself can undergo a wide range of transformations, including addition reactions, cycloadditions, and polymerization. numberanalytics.comacs.org The linear geometry of the alkyne functional group also imparts specific spatial arrangements in the resulting molecules. numberanalytics.com

The combination of these two functional groups in a single molecule, as seen in 1-bromo-4-ethynylbenzene, provides orthogonal reactivity. This means that one functional group can be reacted selectively while the other remains intact, allowing for sequential and controlled molecular construction. This dual functionality is a cornerstone of its importance in synthetic chemistry.

Position of 1-Bromo-4-ethynylbenzene as a Key Bifunctional Building Block in Chemical Synthesis and Materials Science

1-Bromo-4-ethynylbenzene serves as a critical bifunctional building block, enabling the synthesis of a wide array of complex organic molecules and functional materials. mendelchemicals.com Its utility stems from the ability to independently address the bromo and ethynyl (B1212043) functionalities through well-established and high-yielding chemical transformations.

One of the most prominent applications of 1-bromo-4-ethynylbenzene is in the Sonogashira coupling reaction. This palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis for creating sp2-sp carbon-carbon bonds. libretexts.orgmdpi.com In this context, 1-bromo-4-ethynylbenzene can act as either the alkyne component (reacting through its ethynyl group) or the aryl halide component (reacting at the bromo-substituted position). For instance, it can be coupled with other terminal alkynes to form asymmetric diethynylbenzene derivatives or with arylboronic acids in sequential Sonogashira and Suzuki couplings to produce ethynylated biaryls. umich.edu

Beyond Sonogashira coupling, the terminal alkyne group makes 1-bromo-4-ethynylbenzene a valuable reagent in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction allows for the efficient and specific formation of triazole rings, which are important structural motifs in medicinal chemistry and materials science. mdpi.com The bromo-functionality can be retained during these reactions, providing a handle for further synthetic modifications. acs.org

In materials science, 1-bromo-4-ethynylbenzene is a precursor for conjugated polymers and organosilicon electronic devices. researchgate.net The ethynyl group can be used for polymerization or for grafting the molecule onto surfaces, such as silicon, to create functional organic adlayers. researchgate.netnorthwestern.edu The resulting materials often exhibit interesting photophysical or electronic properties, making them suitable for applications in sensors and organic electronics. researchgate.netnorthwestern.edu

Table 1: Physicochemical Properties of 1-Bromo-4-ethynylbenzene

| Property | Value |

| CAS Number | 766-96-1 |

| Molecular Formula | C8H5Br |

| Molecular Weight | 181.03 g/mol |

| Appearance | White to yellow crystalline powder or solid |

| Melting Point | 64-67 °C |

| Synonyms | 4-Bromophenylacetylene, p-Bromophenylacetylene |

Data sourced from multiple chemical suppliers. mendelchemicals.comthermofisher.comstenutz.eunih.govcymitquimica.comsigmaaldrich.comchemspider.com

Overview of Academic Research Trajectories Involving 1-Bromo-4-ethynylbenzene

Academic research involving 1-bromo-4-ethynylbenzene is extensive and continues to expand into new areas. A significant portion of this research focuses on its application in cross-coupling reactions to synthesize complex organic molecules. For example, it has been used in the synthesis of precursors for second-order nonlinear optical materials, heterocyclotriynes, and unsymmetrical 1,4-diarylbutadiynes. medchemexpress.com Iron- and cobalt-catalyzed Sonogashira reactions have also been explored as more sustainable alternatives to traditional palladium catalysis, with 1-bromo-4-ethynylbenzene proving to be a suitable substrate. beilstein-journals.org

Another major research thrust is its use in the development of novel materials. Scientists have investigated the adsorption and reaction of 1-bromo-4-ethynylbenzene on copper and silicon surfaces to understand the formation of organic adlayers for electronic applications. researchgate.net These studies often employ a combination of surface science techniques and theoretical calculations to elucidate the bonding configurations and electronic properties of the resulting interfaces. researchgate.netnorthwestern.edu

Furthermore, 1-bromo-4-ethynylbenzene is a key starting material for the synthesis of ligands for metal complexes with specific photophysical or catalytic properties. For instance, it has been incorporated into iridium(III) complexes for potential applications in organic light-emitting diodes (OLEDs). rsc.org The ability to introduce both an aryl and an alkyne group allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

The compound's role in "click chemistry" has also been a fruitful area of research. Its use in the synthesis of 1,2,3-triazole-containing compounds has led to the development of new potential pharmaceutical agents and functional polymers. mdpi.com

Table 2: Selected Research Applications of 1-Bromo-4-ethynylbenzene

| Research Area | Specific Application | Key Transformation |

| Organic Synthesis | Synthesis of ethynylated biaryls | Sequential Sonogashira and Suzuki Couplings |

| Materials Science | Formation of organic adlayers on silicon surfaces | Surface reaction via the terminal alkyne |

| Medicinal Chemistry | Synthesis of triazole-containing compounds | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) |

| Organometallic Chemistry | Synthesis of ligands for iridium(III) complexes | Sonogashira Coupling |

This table summarizes findings from various research articles. umich.edumdpi.comresearchgate.netrsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLVZQZDXQWLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227419 | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-96-1 | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Ethynylbenzene and Its Derivatives

Halogenation and Dehydrohalogenation Routes for Ethynylbenzene Precursors

One of the traditional methods for preparing ethynylbenzenes involves a sequence of halogenation and dehydrohalogenation reactions. google.com This approach typically starts with a suitable styrene (B11656) or ethylbenzene (B125841) derivative. For instance, the synthesis of phenylacetylene (B144264) can be accomplished by the addition of bromine to styrene, which forms α,β-dibromoethyl benzene (B151609). This intermediate is then treated with a strong base to eliminate two molecules of hydrogen bromide, yielding the desired alkyne. google.com A similar strategy can be applied to the synthesis of diethynylbenzene, starting from the bromination of diethylbenzene followed by dehydrobromination using sodium hydroxide. google.com

The dehydrobromination step is often carried out in two stages. The initial step is typically exothermic and conducted at controlled temperatures (e.g., 15–30 °C) to prevent side reactions. google.com Allowing the temperature to rise significantly can lead to the hydrolysis of the vinylic bromide to a carbonyl compound, which can then undergo further undesirable condensation reactions under the strongly alkaline conditions. google.com

More direct methods for the halogenation of terminal alkynes have also been developed. For example, 1-chloro-4-ethynylbenzene (B13528) can be converted to 1-bromo-1-chloro-4-ethynylbenzene using N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) at room temperature. rsc.org This method is efficient and proceeds under mild conditions. rsc.org The proposed mechanism involves the activation of NBS by DBU to generate a highly electrophilic bromine species, which then undergoes deprotonative halogenation with the terminal alkyne. rsc.org

Sonogashira Cross-Coupling Strategies for 1-Bromo-4-ethynylbenzene Formation

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It has become a cornerstone in the synthesis of 1-bromo-4-ethynylbenzene and its derivatives due to its reliability and mild reaction conditions. walisongo.ac.id

Palladium-Catalyzed Sonogashira Coupling Systems

The most common palladium catalysts used in Sonogashira couplings are palladium(II) complexes with phosphine (B1218219) ligands, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). walisongo.ac.idsci-hub.se These catalysts are effective for coupling aryl halides with terminal alkynes. The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

For instance, 1-bromo-4-ethynylbenzene derivatives can be synthesized by coupling 1-bromo-4-iodobenzene (B50087) with a terminal alkyne like phenylacetylene or 1-octyne (B150090). umich.edu This reaction is typically carried out using a catalytic amount of PdCl₂(PPh₃)₂ and CuI in a mixed solvent system of toluene (B28343) and water with triethylamine (B128534) as the base. umich.edu

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling for 1-Bromo-4-ethynylbenzene Derivatives

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | 1-Bromo-4-(phenylethynyl)benzene (B89151) | 98% | umich.edu |

| 1-Bromo-4-iodobenzene | 1-Octyne | PdCl₂(PPh₃)₂, CuI | Toluene/Water, Et₃N | 1-Bromo-4-(octynyl)benzene | 96% | umich.edu |

| 1-Bromo-4-ethynylbenzene | 1-Iodo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄, CuI | Diisopropylamine (B44863) | 1-Bromo-4-(2-(4-(trifluoromethyl)phenyl)ethynyl)benzene | - | rsc.org |

| 1-Bromo-4-ethynylbenzene | 1,2,3,4,5-Pentafluoro-6-iodobenzene | Pd(PPh₃)₄, CuI | Diisopropylamine | 1-(2-(4-Bromophenyl)ethynyl)-2,3,4,5,6-pentafluorobenzene | 48% | rsc.org |

Copper-Catalyzed Sonogashira Coupling Systems

Copper(I) salts, most commonly copper(I) iodide (CuI), play a crucial co-catalytic role in the traditional Sonogashira reaction. wikipedia.org The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org The addition of a copper(I) salt significantly accelerates the reaction, often allowing it to proceed at room temperature. sci-hub.se

However, the presence of copper can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). sci-hub.se To address this, copper-free Sonogashira protocols have been developed. In some instances, copper-catalyzed systems are promoted by additives. For example, a method using CuI catalyzed by a trace amount of 1-halogenated benzene (like 1-bromobenzene) in N,N-dimethylformamide has been reported for the coupling of halogenated aromatics with terminal alkynes in the absence of a ligand. google.com

Recent advancements have also explored the use of various ligands to enhance the efficiency and scope of copper-catalyzed Sonogashira reactions. rsc.org These include nitrogen-based ligands and phosphorous-based ligands. rsc.org For example, a copper-catalyzed Sonogashira-type coupling of aryl iodides with terminal alkynes has been developed using CuI and 3-Pphen (a phenanthroline-based ligand) in water. rsc.org

Iron- and Cobalt-Catalyzed Sonogashira Coupling Systems

In the quest for more sustainable and cost-effective catalytic systems, iron and cobalt have emerged as promising alternatives to palladium in Sonogashira coupling reactions. beilstein-journals.orgdigitellinc.com Iron, being abundant and environmentally benign, has garnered significant attention. digitellinc.com

Several iron-based catalytic systems have been developed. For example, a combination of iron(III) acetylacetonate (B107027) (Fe(acac)₃) and 2,2'-bipyridine (B1663995) has been shown to be an effective catalyst for the Sonogashira coupling of aryl iodides with alkynes, including 1-bromo-4-ethynylbenzene, providing good to excellent yields without homocoupling. beilstein-journals.org Another system utilizes iron powder with a copper(I) iodide co-catalyst for the cross-coupling of aryl iodides with various terminal alkynes. beilstein-journals.org The mechanism of iron-catalyzed Sonogashira coupling is a subject of ongoing investigation, with density functional theory (DFT) studies being employed to understand the catalytic cycle and the role of iron. digitellinc.com

Cobalt-based catalysts have also been successfully applied to Sonogashira reactions. beilstein-journals.org For instance, cobalt hollow nanospheres have been used to catalyze the coupling of aryl iodides with terminal alkynes. beilstein-journals.org Another approach involves a cobalt complex formed from Co(OAc)₂·4H₂O and 2-(hydroxyimino)-1-phenylpropan-1-one, which facilitates the visible light-assisted Sonogashira coupling of aryl bromides and terminal alkynes. beilstein-journals.org

Ligand Effects and Reaction Condition Optimization in Sonogashira Synthesis

The choice of ligand plays a critical role in the efficiency and selectivity of Sonogashira couplings. wikipedia.org Phosphine ligands are commonly used in palladium-catalyzed systems, with bulky and electron-rich phosphines often leading to more efficient reactions. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, stabilizing the palladium catalyst and promoting high catalytic activity. wikipedia.org

Reaction conditions such as the choice of solvent, base, and temperature are also crucial for optimizing the synthesis of 1-bromo-4-ethynylbenzene and its derivatives. Amines like triethylamine or diisopropylamine are frequently used as both the base and sometimes as the solvent. umich.edursc.org The reaction temperature can be adjusted to control selectivity, especially in cases where multiple reactive sites are present. wikipedia.org For example, the coupling of aryl iodides can often be achieved at room temperature, while aryl bromides may require heating. wikipedia.org

Chemoselectivity Considerations in Sonogashira Couplings Involving 1-Bromo-4-ethynylbenzene

Chemoselectivity is a key consideration in Sonogashira couplings, particularly when the substrates contain multiple reactive functional groups. wikipedia.orgrsc.org The reactivity of aryl halides in palladium-catalyzed Sonogashira reactions generally follows the order: I > OTf > Br >> Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. For instance, it is possible to selectively couple an aryl iodide in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org An example of this is the symmetrical Sonogashira coupling of two equivalents of 1-bromo-4-iodobenzene with trimethylsilylacetylene (B32187) to form bis(4-bromophenyl)acetylene. wikipedia.org

In some cases, the conventional chemoselectivity can be inverted through the use of specialized ligands. A phosphine ligand with a C2-cyclohexyl group on an indole (B1671886) ring has been developed that inverts the typical reactivity order, allowing for the selective coupling of C-Br over C-OTf. nih.gov

Furthermore, the presence of other functional groups, such as a hydrazone, can present challenges in chemoselectivity. However, site-selective Sonogashira couplings have been successfully developed for substrates like 2-iodoacetophenone (B8806993) N-tosylhydrazone, demonstrating that the reaction can be controlled to occur at the desired halogenated position. rsc.org

Desilylation Approaches to 1-Bromo-4-ethynylbenzene and its Analogues

The removal of a silyl (B83357) protecting group, most commonly a trimethylsilyl (B98337) (TMS) group, is a crucial step in the synthesis of terminal alkynes like 1-bromo-4-ethynylbenzene. This process, known as desilylation or deprotection, is typically achieved under mild conditions, ensuring the integrity of other functional groups within the molecule.

A widely employed method for the desilylation of ((4-bromophenyl)ethynyl)trimethylsilane involves the use of a mild base such as potassium carbonate (K2CO3) in methanol (B129727) (MeOH). harvard.eduuib.nonih.gov This reaction is generally carried out at room temperature and results in high yields of the desired 1-bromo-4-ethynylbenzene. uib.no For instance, stirring ((4-bromophenyl)ethynyl)trimethylsilane with anhydrous K2CO3 in dry methanol overnight, followed by an aqueous workup and extraction with dichloromethane (B109758) (CH2Cl2), affords the product in good yield. uib.no The stability of various silyl protecting groups can be influenced by steric and electronic factors, with the general order of stability to hydrolysis being Me3Si < Et3Si < tBuMe2Si < iPr3Si < tBuPh2Si. fishersci.ca

Another common reagent for desilylation is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which is particularly effective due to the high affinity of silicon for fluorine. nih.govfishersci.ca This method is compatible with a wide range of other protecting groups. fishersci.ca The choice between K2CO3/MeOH and TBAF/THF often depends on the specific substrate and the presence of other functional groups. For more sterically hindered silanes, TBAF in tetrahydrofuran (B95107) (THF) is often the preferred method. nih.gov

The selective deprotection of different silyl groups within the same molecule is also possible. For example, a trimethylsilyl group can be selectively removed in the presence of a more robust tert-butyldimethylsilyl group. rsc.org This selectivity is valuable in multi-step syntheses requiring differential protection of multiple alkyne functionalities.

Table 1: Common Reagents and Conditions for Desilylation

| Reagent | Solvent | Temperature | Notes |

| Potassium Carbonate (K2CO3) | Methanol (MeOH) | Room Temperature | A mild and common method for TMS deprotection. harvard.eduuib.nonih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Effective for a wide range of silyl groups, including more hindered ones. nih.govfishersci.ca |

| Cesium Acetate | Not specified | Not specified | Used in photoredox catalysis for the deprotection of silylated alkynes. epfl.ch |

Alternative Synthetic Routes for 1-Bromo-4-ethynylbenzene Analogues

Beyond the standard Sonogashira coupling followed by desilylation, several alternative routes exist for the synthesis of 1-bromo-4-ethynylbenzene analogues. These methods often provide access to derivatives with varied substitution patterns.

One such approach involves the reaction of 1-bromo-4-iodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, to yield ((4-bromophenyl)ethynyl)trimethylsilane, which can then be desilylated. epfl.chdoi.org This method is effective for creating the core structure from readily available starting materials.

Analogues of 1-bromo-4-ethynylbenzene can also be synthesized through modifications of other functional groups on the aromatic ring. For example, 1,2,3-triazole incorporated isoflavone (B191592) derivatives have been synthesized using 1-bromo-4-ethynylbenzene as a key building block in a click chemistry reaction with an azide-functionalized isoflavone. tandfonline.com Similarly, cis-restricted triazole analogues of combretastatin (B1194345) A-4 have been prepared by reacting 1-bromo-4-ethynylbenzene with an appropriate azide. mdpi.com

Furthermore, domino reactions can provide efficient pathways to complex analogues. An iron-catalyzed domino Sonogashira coupling has been reported for the synthesis of various acetylene (B1199291) derivatives, where 1-bromo-4-ethynylbenzene was found to be a suitable substrate, providing good to excellent yields of the coupled products without significant homocoupling. beilstein-journals.org

Electrosynthesis of 1-Bromo-4-ethynylbenzene Derivatives

Electrosynthesis offers an alternative, reagent-free approach to chemical transformations. While direct electrosynthesis of 1-bromo-4-ethynylbenzene is not widely reported, electrochemical methods have been employed for the synthesis of its derivatives.

For instance, the electrosynthesis of indole derivatives can be achieved via the cyclization of 2-ethynylanilines. beilstein-journals.org This suggests the potential for using electrochemically-induced reactions to functionalize the ethynyl (B1212043) group of 1-bromo-4-ethynylbenzene or its analogues. Electrosynthesis can also be used for functional group transformations on the aromatic ring, such as the halogenation of 4-ethynylbenzene derivatives.

Purity Optimization and Isolation Techniques in the Synthesis of 1-Bromo-4-ethynylbenzene

Achieving high purity of 1-bromo-4-ethynylbenzene is crucial for its subsequent use in synthesis. The primary method for purification is column chromatography on silica (B1680970) gel. uib.noambeed.com

Following synthesis, the crude product is typically subjected to a workup procedure which may involve washing with water and brine, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. uib.no The combined organic layers are then dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure.

The final purification is most commonly achieved by column chromatography. A typical eluent system for this purification is a mixture of hexanes and ethyl acetate. ambeed.comepfl.ch For instance, purification by column chromatography using a hexanes:EtOAc (6:1) mixture has been reported to yield the pure compound. ambeed.com In some cases, a simple filtration through a pad of silica gel may be sufficient to remove catalyst residues and polar impurities. epfl.ch Recrystallization can also be employed as a final purification step to obtain highly pure, crystalline material. orgsyn.org The purity of the final product is often assessed by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com

Advanced Reactivity and Mechanistic Investigations of 1 Bromo 4 Ethynylbenzene

Cross-Coupling Reactions of 1-Bromo-4-ethynylbenzene

1-Bromo-4-ethynylbenzene is a versatile substrate for various cross-coupling reactions, primarily due to the presence of two distinct reactive sites: the bromine atom and the terminal alkyne. This allows for sequential and selective functionalization, making it a valuable component in the synthesis of conjugated materials and complex molecular architectures.

Sonogashira Coupling Reactions of 1-Bromo-4-ethynylbenzene

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. numberanalytics.comorganic-chemistry.org 1-Bromo-4-ethynylbenzene can participate in this reaction, serving as the aryl halide component.

The Sonogashira coupling of 1-bromo-4-ethynylbenzene has been successfully demonstrated with a variety of coupling partners. For instance, it can be coupled with other terminal alkynes to create asymmetric diynes. In one study, 1-bromo-4-iodobenzene (B50087) was selectively coupled with phenylacetylene (B144264) or 1-octyne (B150090) at the more reactive iodide position to produce 1-bromo-4-(phenylethynyl)benzene (B89151) and 1-bromo-4-(1-octynyl)benzene, respectively, in high yields. umich.edu These products can then undergo further coupling reactions at the bromide position.

The reaction is also tolerant of various functional groups. For example, 1-bromo-4-ethynylbenzene has been successfully coupled with cinnamic triazine esters in the presence of a palladium catalyst to produce cross-conjugated enynones in good yields. mdpi.com Furthermore, iron-catalyzed Sonogashira coupling reactions have shown that 1-bromo-4-ethynylbenzene is a suitable substrate, providing good to excellent yields with various aryl iodides. beilstein-journals.org

The following table summarizes the Sonogashira coupling of 1-bromo-4-ethynylbenzene with various partners:

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Phenylacetylene | PdCl2(PPh3)2 / CuI | 1-Bromo-4-(phenylethynyl)benzene | 98 | umich.edu |

| 1-Octyne | PdCl2(PPh3)2 / CuI | 1-Bromo-4-(1-octynyl)benzene | 96 | umich.edu |

| Cinnamic triazine ester | Pd catalyst | (E)-5-(4-bromophenyl)-1-phenylpent-1-en-4-yn-3-one | 75 | mdpi.com |

| 4-Iodoacetophenone | Fe(acac)3/2,2-bipyridine | 1-(4-Iodophenyl)-2-(4-bromophenyl)acetylene | Good | beilstein-journals.org |

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. sci-hub.sewikipedia.org

The Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-ethynylbenzene) to form a Pd(II) intermediate. sci-hub.selibretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic ligand to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Copper Cycle:

Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. libretexts.org This species is then transferred to the palladium center.

Efforts to isolate and characterize the proposed palladium intermediates have been challenging, though some transient species have been identified using techniques like multinuclear NMR spectroscopy. libretexts.org

In copper-free Sonogashira reactions, the mechanism is slightly different. After the initial oxidative addition, a π-alkyne-palladium complex forms, followed by deprotonation of the alkyne to create a palladium acetylide, which then proceeds to the product. libretexts.org

Several strategies have been developed to minimize this unwanted side reaction:

Use of a Reducing Atmosphere: Carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can drastically reduce the amount of homocoupling product to as low as 2%. washington.eduacs.orgorganic-chemistry.org The hydrogen is thought to reduce residual oxygen in the reaction mixture. washington.edu

Optimization of Reaction Conditions: Careful control of reactant ratios, catalyst concentration, and solvent can help suppress homocoupling. numberanalytics.comwashington.edu For instance, using acetonitrile (B52724) as a solvent has been found to be effective in certain cases. washington.edu

Copper-Free Conditions: Performing the Sonogashira reaction without a copper co-catalyst can circumvent the formation of the copper acetylide intermediate that is prone to homocoupling. libretexts.org However, these reactions may require higher temperatures or more reactive catalysts. libretexts.org

Catalytic Cycle Elucidation and Intermediate Characterization in Sonogashira Processes

Suzuki-Miyaura Cross-Coupling Reactions of 1-Bromo-4-ethynylbenzene Derivatives

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds, typically between an organoboron compound and an organohalide. organic-chemistry.orgwikipedia.orglibretexts.org Derivatives of 1-bromo-4-ethynylbenzene, where the alkyne has been functionalized, can serve as the organohalide component in these reactions.

Derivatives of 1-bromo-4-ethynylbenzene readily participate in Suzuki couplings. For example, 1-bromo-4-(phenylethynyl)benzene has been coupled with various arylboronic acids to synthesize ethynylated biaryls. umich.edu These reactions are often carried out in aqueous media, highlighting the versatility and environmental benefits of this methodology. umich.edumdpi.com

The choice of catalyst and base is crucial for the success of the Suzuki coupling. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or those generated from Pd(OAc)₂ and bulky, electron-rich phosphines like P(t-Bu)₃, are commonly employed. organic-chemistry.orgnobelprize.org A variety of bases, including carbonates, phosphates, and hydroxides, can be used to activate the boronic acid for transmetalation. organic-chemistry.orglibretexts.org

The following table presents examples of Suzuki-Miyaura couplings involving derivatives of 1-bromo-4-ethynylbenzene:

| 1-Bromo-4-ethynylbenzene Derivative | Coupling Partner (Boronic Acid) | Catalyst System | Base | Product | Yield (%) | Reference |

| 1-Bromo-4-(phenylethynyl)benzene | Phenylboronic acid | Benzothiazole-oxime Pd(II)-complex | K₂CO₃ | 1-(Phenylethynyl)-4-phenylbenzene | 95 | umich.edu |

| 1-Bromo-4-(phenylethynyl)benzene | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | 1-(4-Methoxyphenyl)-4-(phenylethynyl)benzene | 97 | mdpi.com |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | 2-(4-(4-Methoxyphenyl)phenyl)benzofuran | 97 | mdpi.com |

The mechanism of the Suzuki reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) species. wikipedia.orgdiva-portal.org

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst. wikipedia.orgdiva-portal.org

Sequential Coupling Strategies Incorporating Sonogashira and Suzuki Reactions

The distinct reactivity of the bromo and ethynyl (B1212043) functionalities in 1-bromo-4-ethynylbenzene allows for selective, sequential cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Suzuki reaction, which couples organoboron compounds with halides, can be employed in a stepwise manner to construct complex molecular architectures.

A common strategy involves first utilizing the more reactive carbon-iodine bond in a precursor like 1-bromo-4-iodobenzene for a Sonogashira coupling. For instance, the reaction of 1-bromo-4-iodobenzene with terminal alkynes such as phenylacetylene or 1-octyne, catalyzed by a palladium complex like PdCl2(PPh3)2 and a copper(I) co-catalyst in a mixed solvent system, selectively yields the corresponding 1-bromo-4-ethynylbenzene derivatives in high yields (96-98%). umich.edu This initial step leaves the bromo group intact for a subsequent Suzuki cross-coupling reaction.

The resulting 1-bromo-4-alkynylbenzene can then undergo a Suzuki-Miyaura cross-coupling with an arylboronic acid to form ethynylated biaryls. umich.edu The efficiency of this second step can be influenced by the choice of palladium catalyst, base, and solvent. umich.edu This sequential approach provides a powerful tool for the synthesis of a wide array of conjugated molecules. umich.educore.ac.uk

Table 1: Sequential Sonogashira and Suzuki Coupling of 1-Bromo-4-iodobenzene

| Step | Reaction | Reactants | Catalyst System | Product | Yield (%) | Reference |

| 1 | Sonogashira Coupling | 1-Bromo-4-iodobenzene, Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1-Bromo-4-(phenylethynyl)benzene | 98 | umich.edu |

| 1 | Sonogashira Coupling | 1-Bromo-4-iodobenzene, 1-Octyne | PdCl2(PPh3)2, CuI, Et3N | 1-Bromo-4-(oct-1-yn-1-yl)benzene | 96 | umich.edu |

| 2 | Suzuki Coupling | 1-Bromo-4-(phenylethynyl)benzene, Phenylboronic acid | Pd-precatalyst I or II, Various bases | 4-Phenyl-4'-(phenylethynyl)-1,1'-biphenyl | Varies | umich.edu |

Nickel-Catalyzed Cross-Coupling Reactions of (Bromoethynyl)benzene with Grignard Reagents

Nickel complexes have been established as effective catalysts for the cross-coupling of Grignard reagents with various organic halides. uni-muenchen.descispace.comnih.gov While the direct nickel-catalyzed cross-coupling of 1-bromo-4-ethynylbenzene with Grignard reagents is a plausible transformation, specific literature detailing this exact reaction with this substrate is less common than for its palladium-catalyzed counterparts. However, the principles of nickel-catalyzed cross-coupling reactions with similar substrates, such as bromophenols and other aryl bromides, are well-documented. nih.gov

Generally, these reactions involve the formation of an active Ni(0) species which undergoes oxidative addition to the aryl-bromine bond. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product. scispace.com The choice of nickel catalyst and ligands can significantly impact the reaction's efficiency and selectivity. For instance, nickel(II) chloride in the presence of a diene additive has been shown to be effective for the cross-coupling of alkyl halides with Grignard reagents. nih.gov In the context of alkynyl bromides, nickel catalysts have been successfully employed in coupling reactions with organoalane reagents to form unsymmetrical 1,3-diynes. rsc.org

Adsorption, Surface Chemistry, and Decomposition Pathways of 1-Bromo-4-ethynylbenzene on Metal Surfaces

The interaction of 1-bromo-4-ethynylbenzene with metal surfaces is a critical area of research for applications in molecular electronics and surface-supported synthesis. Studies on surfaces like Cu(100) reveal detailed information about its binding, orientation, and subsequent chemical transformations. researchgate.net

On a Cu(100) surface, 1-bromo-4-ethynylbenzene chemisorbs through its ethynyl group, which forms two C–Cu bonds with the surface. researchgate.net This interaction causes the aromatic plane of the molecule to tilt at an angle of approximately 60° with respect to the surface. researchgate.net This specific orientation, with the C-Br bond pointing away from the surface, has significant implications for its reactivity. researchgate.net Similarly, on Si(111), the molecule binds to the surface via the terminal alkyne moiety. researchgate.net

Temperature-programmed desorption/reaction (TPD/R) studies on Cu(100) show that multilayer desorption of 1-bromo-4-ethynylbenzene occurs at 200 K, while monolayer desorption happens at 225 K and 370 K. ncl.edu.tw At higher coverages, molecular desorption is observed near 370 K. researchgate.net The only gaseous product detected during thermal decomposition on a clean Cu(100) surface is H2, which desorbs over a broad temperature range of 520 K to 860 K. ncl.edu.tw This indicates that the carbon and bromine atoms remain on the surface under these conditions. On an oxygen-precovered Cu(100) surface, additional products such as CO, CO2, and H2O are observed. ncl.edu.tw

Upon heating on a Cu(100) surface, both the C-Br and the C-H bond of the ethynyl group in 1-bromo-4-ethynylbenzene dissociate. researchgate.net The C-Br bond begins to break around 370 K, a significantly higher temperature than for bromobenzene (B47551) on Pt(111) (~240 K), which is attributed to the molecule's tilted adsorption geometry. researchgate.net This dissociation leads to the formation of various adsorbed intermediates, including C6H5C2, C6H4C2H2, and C6H4C2. researchgate.net These aromatic intermediates are stable up to about 520 K. researchgate.netresearchgate.net At higher temperatures (approximately 520–870 K), they decompose, leading to the evolution of H2 and leaving behind residual carbon on the surface. researchgate.netresearchgate.net No hydrocarbon products like acetylene (B1199291), ethylene, or benzene (B151609) are detected. researchgate.netresearchgate.net

Table 2: Key Events in the Thermal Decomposition of 1-Bromo-4-ethynylbenzene on Cu(100)

| Temperature (K) | Event | Species Involved | Reference |

| 200 | Multilayer Desorption | 1-Bromo-4-ethynylbenzene | ncl.edu.tw |

| 225 | Monolayer Desorption | 1-Bromo-4-ethynylbenzene | ncl.edu.tw |

| 370 | Monolayer Desorption (higher coverage) & C-Br/C-H Bond Dissociation | 1-Bromo-4-ethynylbenzene | researchgate.netncl.edu.tw |

| ~520 | Stability Limit of Aromatic Intermediates | C6H5C2, C6H4C2H2, C6H4C2 | researchgate.netresearchgate.net |

| 520-870 | Decomposition & H2 Evolution | Aromatic Intermediates | researchgate.netncl.edu.twresearchgate.net |

Temperature-Programmed Reaction and Desorption (TPD/TPR) Investigations

Hydration and Annulation Reactions of 1-Bromo-4-ethynylbenzene Derivatives

While direct hydration and annulation studies specifically on 1-bromo-4-ethynylbenzene are not extensively reported, related research on similar structures provides valuable insights. For instance, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives have been shown to be an effective method for synthesizing benzo[b]furans and benzo[b]thiophenes. beilstein-journals.orgresearchgate.netbeilstein-journals.org This process involves the hydration of the alkyne followed by an intramolecular cyclization.

In a related study, the intramolecular annulation of 1-bromo-2-(2-(2-fluorophenyl)ethynyl)benzene was investigated. beilstein-journals.orgnih.gov It was found that the fluorine atom acts as the leaving group, leading to the formation of 2-(2-bromophenyl)benzofuran as the major product. beilstein-journals.orgnih.gov This suggests a reactivity preference of F > Br in this specific annulation reaction. beilstein-journals.org These findings highlight the potential for 1-bromo-4-ethynylbenzene and its derivatives to participate in similar cyclization reactions to form various heterocyclic compounds, although the specific conditions and outcomes would depend on the substrate and reaction system.

Radical Trans-Selective Hydroboration Involving Ethynylbenzene Substrates

The hydroboration of alkynes is a fundamental transformation in organic synthesis, traditionally proceeding via a cis-addition pathway. However, recent research has unveiled methods for achieving a trans-hydroboration, offering novel strategic avenues for the synthesis of stereodefined vinylboron compounds. A notable example involves the radical-mediated hydroboration of internal alkynes with N-heterocyclic carbene (NHC)-boranes. nsf.govresearchgate.net

This process is typically initiated by the thermolysis of a radical initiator, such as di-tert-butyl peroxide (DTBP), to generate a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the NHC-borane, forming an NHC-boryl radical. nsf.gov The NHC-boryl radical subsequently adds to the alkyne, like 1-bromo-4-ethynylbenzene, to produce a β-NHC-borylalkenyl radical intermediate. nsf.gov The regioselectivity of this addition is dictated by the formation of the more stable radical species. The final step, a hydrogen atom transfer from another molecule of the NHC-borane to the alkenyl radical, establishes the stereochemistry of the product. nsf.gov

Experimental evidence suggests that this hydrogen transfer step is under kinetic control, which is the origin of the observed high trans-selectivity. nsf.gov For instance, the reaction of an internal alkyne with an NHC-borane at elevated temperatures (120 °C) can yield the (E)-alkenylborane with high selectivity (e.g., E/Z ratio of 94:6). nsf.gov The resulting (E)-NHC-boryl alkenes are often stable, isolable compounds. nsf.gov

These trans-hydroboration products serve as versatile intermediates. For example, they can undergo subsequent Suzuki-Miyaura cross-coupling reactions to generate trisubstituted alkenes. nsf.gov This two-step sequence, involving a radical trans-hydroboration followed by a palladium-catalyzed cross-coupling, provides a powerful method for the construction of complex olefinic structures.

A study on the copper(I)-catalyzed radical trans-hydroboration of ynamides with NHC-boranes also highlights the utility of this methodology. researchgate.net While this specific study focused on ynamides, the underlying principles of radical addition and hydrogen transfer are relevant to the broader class of alkyne substrates. The use of a copper catalyst in these systems can promote the desired radical pathway, leading to high regio- and stereoselectivity. researchgate.net

| Reagent/Catalyst | Substrate Type | Key Features | Product | Ref |

| NHC-borane / DTBP | Internal Alkynes | Radical chain mechanism, High trans-selectivity, Thermally induced | (E)-NHC-boryl alkenes | nsf.gov |

| Copper(I) / NHC-borane | Ynamides | Catalytic radical process, High regio- and stereoselectivity | trans-boryl enamides | researchgate.net |

Spectroscopic and Computational Characterization in 1 Bromo 4 Ethynylbenzene Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of 1-bromo-4-ethynylbenzene and for monitoring its transformations in chemical reactions and surface assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 1-bromo-4-ethynylbenzene. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1-bromo-4-ethynylbenzene typically shows a characteristic singlet for the acetylenic proton and a set of multiplets for the aromatic protons. northwestern.edu In deuterated chloroform (B151607) (CDCl₃), the acetylenic proton (≡C-H) appears as a singlet around δ 3.13 ppm. northwestern.edu The four aromatic protons exhibit an AA'BB' splitting pattern, appearing as two doublets between δ 7.3 and 7.5 ppm. northwestern.edu

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure. In CDCl₃, characteristic peaks are observed for the acetylenic carbons and the aromatic carbons. One study reported the ethynyl (B1212043) carbons at δ 78.3 and 82.5 ppm, while the aromatic carbons appeared at δ 121.0, 123.1, 131.6, and 133.5 ppm. northwestern.edu Another report in the same solvent identified the ethynyl carbons at δ 90.6 and 89.0 ppm. rsc.org These slight variations can arise from differences in experimental conditions or reference standards.

Interactive Data Table: NMR Spectroscopic Data for 1-Bromo-4-ethynylbenzene in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Pattern | Reference |

| ¹H (Acetylenic) | 3.13 | Singlet | northwestern.edu |

| ¹H (Aromatic) | 7.3-7.5 | AA'BB' | northwestern.edu |

| ¹³C (Acetylenic) | 78.3, 82.5 | - | northwestern.edu |

| ¹³C (Aromatic) | 121.0, 123.1, 131.6, 133.5 | - | northwestern.edu |

| ¹³C (Acetylenic) | 90.6, 89.0 | - | rsc.org |

| ¹³C (Aromatic) | 133.1, 131.8, 131.7, 130.3, 129.9, 126.7, 125.3, 123.1, 121.4 | - | rsc.org |

Infrared (IR) and Reflection-Absorption Infrared Spectroscopy (RAIRS) for Functional Group Identification

Infrared (IR) spectroscopy is crucial for identifying the characteristic functional groups in 1-bromo-4-ethynylbenzene, namely the terminal alkyne (C≡C-H) and the bromo-substituted benzene (B151609) ring. The presence of these groups is confirmed by specific vibrational frequencies in the IR spectrum. researchgate.netthermofisher.com

When studying the molecule on surfaces, Reflection-Absorption Infrared Spectroscopy (RAIRS) is employed. Research on the adsorption of 1-bromo-4-ethynylbenzene on a Cu(100) surface utilized RAIRS to understand the bonding and reaction pathways. researchgate.net This technique helps to identify the vibrational modes of the adsorbed molecules and any new species formed upon interaction with the surface.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is used to accurately determine the molecular weight and elemental composition of 1-bromo-4-ethynylbenzene. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (m/z) of nearly equal intensity. For C₈H₅Br, the calculated and observed m/z values are 180 and 182, confirming the presence of one bromine atom. northwestern.edu This technique is also invaluable for analyzing reaction products and intermediates.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. In studies of 1-bromo-4-ethynylbenzene on silicon (Si(111)) and copper (Cu(100)) surfaces, XPS has been instrumental. northwestern.eduresearchgate.net

On Si(111), XPS analysis confirmed that the molecule reacts with the surface through its terminal alkyne group. northwestern.edu On Cu(100), XPS was used to investigate the adsorption and decomposition of the molecule. researchgate.net For instance, at low temperatures, the molecule adsorbs chemically via the ethynyl group. Upon heating, XPS can track the dissociation of the C-Br and C-H bonds by observing changes in the C 1s and Br 3d core level spectra. researchgate.net Studies of bromobenzene (B47551) on Pt(111) showed distinct C 1s environments for C-H and C-Br functions at 284.4 eV and 285.3 eV, respectively, providing a reference for such analyses. acs.org

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Geometry

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules adsorbed on surfaces. By analyzing the angular dependence of the absorption of polarized X-rays, the geometry of the adsorbate can be determined.

For 1-bromo-4-ethynylbenzene on a Cu(100) surface, NEXAFS studies revealed that the aromatic plane is tilted at an angle of approximately 60° with respect to the surface. researchgate.net This orientation is significant as it positions the C-Br bond away from the surface, influencing its reactivity. researchgate.net This contrasts with bromobenzene on Pt(111), which also adopts a tilted geometry but exhibits different thermal chemistry. acs.org

Computational Chemistry Approaches to 1-Bromo-4-ethynylbenzene

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental findings and providing deeper insights into the properties and reactivity of 1-bromo-4-ethynylbenzene.

DFT calculations have been employed to:

Predict Molecular Geometry and Electronic Structure: Calculations can determine bond lengths, angles, and the distribution of electrons within the molecule. This is essential for understanding its intrinsic properties.

Simulate Spectroscopic Data: DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.

Investigate Adsorption and Reaction Mechanisms: In surface science studies, DFT is used to model the adsorption of 1-bromo-4-ethynylbenzene on various substrates like Cu(100) and Si(111). northwestern.eduresearchgate.net These calculations help to determine the most stable adsorption sites, geometries, and binding energies. researchgate.net

Analyze Electronic Effects: Computational studies can quantify the electronic effects of the bromo and ethynyl substituents on the benzene ring, predicting how these groups influence the molecule's reactivity in various chemical transformations.

The synergy between these advanced spectroscopic techniques and computational methods provides a comprehensive understanding of the structure, reactivity, and surface behavior of 1-bromo-4-ethynylbenzene, which is vital for its application in developing new materials and technologies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has proven to be an invaluable tool for understanding the electronic properties and reaction energetics of 1-bromo-4-ethynylbenzene. Researchers have employed DFT calculations to investigate its interactions with various substrates, such as copper and silicon surfaces.

For instance, a study on the adsorption of 1-bromo-4-ethynylbenzene on a Cu(100) surface used DFT to elucidate the bonding structures and reaction pathways. researchgate.net These calculations revealed that the molecule chemisorbs to the surface through its ethynyl group, forming two C-Cu bonds. researchgate.net The aromatic plane of the molecule was found to be tilted at an angle of approximately 60° with respect to the surface. researchgate.net

DFT calculations have also been instrumental in determining the energetics of bond dissociation. On the Cu(100) surface, the dissociation of both the C-Br and C≡C-H bonds occurs at 370 K, leading to the formation of various adsorbed intermediates. researchgate.net The energy barrier for C-Br bond cleavage was found to be significantly higher in this configuration compared to other brominated aromatic compounds on different metal surfaces, an effect attributed to the specific adsorption geometry where the C-Br bond points away from the surface. researchgate.net

In another study focusing on the modification of Cu₂O surfaces with halogen-substituted phenylacetylenes, including 1-bromo-4-ethynylbenzene, DFT calculations were used to analyze the charge transfer dynamics and electronic structure. figshare.comacs.org The results indicated that the 1-bromo-4-ethynylbenzene-modified {100} surfaces of Cu₂O exhibited enhanced photocatalytic performance due to the presence of in-gap molecular states, increased charge separation, and a reduced work function. figshare.comacs.org

Furthermore, DFT has been used to model the adsorption of 1-bromo-4-ethynylbenzene on Si(111) surfaces. northwestern.edu These calculations, performed using the QCHEM 2.1 software package with the B3LYP exchange-correlation functional and a 6-31G* basis set, explored different binding configurations of the molecule on a silicon cluster representing the surface. northwestern.edu Periodic DFT calculations were also conducted to understand the optimized geometry in the presence of molecule-molecule interactions, considering both (1 × 1) and (2 × 1) periodicities. northwestern.edu

Computational Modeling of Adsorption and Reaction Mechanisms on Surfaces

Computational modeling has been essential in visualizing and understanding the adsorption behavior and subsequent reactions of 1-bromo-4-ethynylbenzene on various surfaces. These models, often based on DFT calculations, provide a molecular-level picture of the processes occurring at the interface.

On the Cu(100) surface, computational models have shown that 1-bromo-4-ethynylbenzene initially adsorbs via the ethynyl group. researchgate.net Upon heating, the molecule undergoes decomposition, forming intermediates such as C₆H₅C₂, C₆H₄C₂H₂, and C₆H₄C₂. researchgate.net The models further predict that these intermediates are stable up to approximately 520 K, after which they decompose, leading to the evolution of H₂ gas and leaving residual carbon on the surface. researchgate.net Notably, the models did not predict the formation of hydrocarbon products like acetylene (B1199291), ethylene, or benzene. researchgate.net

Similarly, for the Si(111) surface, computational modeling was used to analyze the binding configuration and morphology of the reacted molecule. northwestern.eduresearchgate.net The reaction was found to proceed via the terminal alkyne moiety, with the molecule binding to the silicon surface. northwestern.eduresearchgate.net These models, combined with experimental data, confirmed that the π-conjugation of the terminal carbon atoms is retained after chemisorption, which is a promising characteristic for applications in organosilicon electronics. northwestern.eduresearchgate.net

The table below summarizes the key findings from computational modeling of 1-bromo-4-ethynylbenzene on different surfaces.

| Surface | Adsorption Mechanism | Key Reaction Intermediates | Final Decomposition Products |

| Cu(100) | Chemisorption via the ethynyl group, forming two C-Cu bonds. researchgate.net | C₆H₅C₂, C₆H₄C₂H₂, C₆H₄C₂. researchgate.net | H₂ and residual carbon. researchgate.net |

| Si(111) | Reaction via the terminal alkyne moiety. northwestern.eduresearchgate.net | - | - |

Theoretical Prediction of Spectroscopic Signatures

Theoretical calculations have been employed to predict and interpret the spectroscopic signatures of 1-bromo-4-ethynylbenzene, providing a crucial link between computational models and experimental observations.

In the study of 1-bromo-4-ethynylbenzene on Cu(100), DFT calculations were used in conjunction with experimental techniques like X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) to identify the surface species. researchgate.net The calculated adsorption structures of the aromatic intermediates helped in the interpretation of the experimental spectra. researchgate.net

For the Si(111) surface, DFT calculations were compared with synchrotron X-ray characterization data to determine the position of the bromine atom with sub-angstrom precision. northwestern.eduresearchgate.net This quantitative comparison between theoretical predictions and experimental results was vital in deducing the retention of π-conjugation in the adlayer. northwestern.eduresearchgate.net Furthermore, the vibrational spectrum of the organic adlayer, measured with sum frequency generation, was corroborated by the DFT results. northwestern.edu

Theoretical predictions have also been crucial in understanding the electronic structure modifications of Cu₂O surfaces upon adsorption of 1-bromo-4-ethynylbenzene. The calculated changes in the electronic density of states and work function were consistent with experimental ultraviolet photoelectron spectroscopy (UPS) measurements, providing a comprehensive picture of the enhanced photocatalytic activity. figshare.comacs.org

Applications of 1 Bromo 4 Ethynylbenzene in Advanced Materials Science

Building Block for Conjugated Polymers and Oligomers

The rigid, linear structure of 1-bromo-4-ethynylbenzene is ideal for constructing conjugated polymers and oligomers. These materials are characterized by alternating single and multiple bonds, which lead to delocalized π-electron systems responsible for their unique electronic and optical properties.

1-Bromo-4-ethynylbenzene is a key monomer in the synthesis of π-conjugated polymers through various cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the facile formation of carbon-carbon bonds between the ethynyl (B1212043) group of one monomer and an aryl halide of another, leading to the creation of extended phenylene-ethynylene chains. spiedigitallibrary.org The electronic properties of these polymers can be precisely tuned by incorporating different functional groups or aromatic units into the polymer backbone. For instance, the introduction of electron-donating or electron-withdrawing groups can modify the HOMO/LUMO energy levels, thereby altering the material's conductivity and optical absorption and emission characteristics. rsc.org

Research has demonstrated the synthesis of various π-conjugated systems utilizing 1-bromo-4-ethynylbenzene. For example, it has been used as a starting material in the synthesis of π-extended dibenzophospholes and tellurophene-containing polymers. southern.edusci-hub.se In one study, selective Sonogashira coupling between 1-bromo-4-ethynylbenzene and 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) produced an arylacetylene precursor for a tribromohexaarylbenzene intermediate, which was further functionalized to create through-space charge transfer dendrimers with applications in organic light-emitting diodes (OLEDs). rsc.org

Table 1: Examples of π-Conjugated Systems Synthesized from 1-Bromo-4-ethynylbenzene

| Resulting Compound/System | Synthetic Method | Key Feature/Application |

| Arylacetylene Precursor | Sonogashira Coupling | Intermediate for through-space charge transfer dendrimers for OLEDs. rsc.org |

| Tellurophene-Containing Polymer | Sonogashira-Hagihara Polycondensation | Creation of novel π-conjugated polymers with unique elements. sci-hub.se |

| Oligo(phenylene ethynylene) (OPE) | Not specified | Investigated for molecular electronics applications. spiedigitallibrary.org |

A novel application of 1-bromo-4-ethynylbenzene is in the surface functionalization of silicon quantum dots (Si QDs) for energy storage applications, particularly as anode materials in lithium-ion batteries. nih.govacs.org In a multistep process, 1-bromo-4-ethynylbenzene is first attached to the surface of hydride-terminated Si QDs via a hydrosilylation reaction. nih.govacs.org This is followed by a Sonogashira cross-coupling reaction with a linker molecule like 1,4-diethynylbenzene (B1207667) to create a π-conjugated molecule-bridged Si QD cluster. nih.govacs.orgresearchgate.net

This π-conjugated network serves multiple purposes. It acts as a conductive matrix, facilitating charge transport between the Si QDs. nih.govresearchgate.net Furthermore, it provides a flexible buffer layer that can accommodate the significant volume changes silicon undergoes during the alloying and dealloying processes with lithium, thereby enhancing the mechanical stability and cycling performance of the anode. nih.govresearchgate.net Anodes fabricated from these Si QD clusters have demonstrated high initial discharge capacities and improved capacity retention over numerous cycles. nih.govresearchgate.net

Table 2: Performance of 1-Bromo-4-ethynylbenzene-Modified Si QD Anodes

| Anode Material | Key Synthesis Step | Performance Metric | Finding |

| π-Conjugated Molecule Bridged Si QD Cluster | Sonogashira cross-coupling of 4-bromostyryl-capped Si QDs with 1,4-diethynylbenzene. nih.govacs.org | Initial Discharge Capacity | ~1957 mAh/g. nih.govresearchgate.net |

| Capacity Retention | ~63% after 100 cycles at 200 mA/g. nih.govresearchgate.net |

Synthesis of π-Conjugated Systems with Tailored Electronic Properties

Precursor for Organic Electronic Devices and Sensors

The inherent properties of 1-bromo-4-ethynylbenzene make it a valuable precursor for components in a variety of organic electronic devices and sensors. northwestern.eduresearchgate.net Its ability to form highly conjugated systems is crucial for applications in molecular electronics. northwestern.eduresearchgate.net

Research has shown that when 1-bromo-4-ethynylbenzene is reacted with a silicon surface, it forms an organic adlayer that maintains its π-conjugation. northwestern.edu This is a significant advantage over other molecules like 4-bromostyrene, where the conjugation is lost upon reaction with silicon. northwestern.edu The preservation of the π-system in 1-bromo-4-ethynylbenzene adlayers makes them promising candidates for creating organosilicon electronic devices and highly sensitive chemical and biological sensors. northwestern.edu The bromine atom, in this context, can serve as a well-defined marker for determining the precise location of the molecule on the silicon substrate using techniques like X-ray standing wave measurements. northwestern.edu

Component in Supramolecular Assemblies and Framework Materials (e.g., MOFs, COFs)

The rigid and directional nature of 1-bromo-4-ethynylbenzene makes it an excellent building block for the construction of well-defined supramolecular assemblies and porous framework materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). ossila.com

The defined geometry of 1-bromo-4-ethynylbenzene and its derivatives allows for the design of rigid molecular structures capable of forming host-guest complexes or exhibiting inclusion phenomena. By strategically placing functional groups, molecules based on this framework can be engineered to have specific cavity sizes and chemical environments, enabling the selective binding of guest molecules. These rigid constructions are foundational to the development of molecular sensors and systems for controlled release.

The principles of reticular synthesis, which guide the construction of MOFs and COFs, can be applied using linkers derived from 1-bromo-4-ethynylbenzene. ossila.com The terminal alkyne and bromo groups can be functionalized to create multitopic linkers that, when combined with metal nodes (in MOFs) or other organic linkers (in COFs), self-assemble into extended, porous networks. ossila.comacs.org These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation, catalysis, and as scaffolds for other functional materials. The rigidity of the 1-bromo-4-ethynylbenzene unit helps to ensure the formation of stable and crystalline frameworks.

Design of Rigid Molecular Constructions for Inclusion Phenomena

Role in Organic Light-Emitting Diode (OLED) Materials Development

1-Bromo-4-ethynylbenzene serves as a versatile precursor in the synthesis of sophisticated organic molecules for OLEDs. Its utility is particularly notable in the construction of materials for both the emissive and charge-transporting layers of OLED devices.

Researchers have successfully utilized 1-bromo-4-ethynylbenzene in the synthesis of through-space charge transfer (TSCT) hexaarylbenzene (HAB) dendrimers. These materials exhibit both thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE), which are highly desirable properties for efficient OLEDs. In one study, 1-bromo-4-ethynylbenzene was a key reactant in a selective Sonogashira coupling reaction to produce an arylacetylene precursor. This intermediate was then used in a cobalt-catalyzed cyclotrimerization to form the core of the TSCT-HABs. rsc.org The resulting dendrimers, when used as emitters in solution-processed OLEDs, demonstrated impressive performance. For instance, a device using a TAc3TRZ3 doped film as the emissive layer achieved a maximum external quantum efficiency (EQE) of 14.2%, ranking it among the highest for solution-processed TADF OLEDs. rsc.org

The compound is also instrumental in creating hole-transporting materials (HTMs). The synthesis of novel HTMs based on a star-shaped triarylamine core with peripheral chalcone-like moieties has been reported, where 1-bromo-4-ethynylbenzene is used to introduce ethynylphenyl functionalities. uef.fi Furthermore, it has been used in the synthesis of a near-ultraviolet (NUV) host material, BB4Ph, for OLEDs. The synthesis starts with ((4-bromophenyl)ethynyl)trimethylsilane, a derivative of 1-bromo-4-ethynylbenzene. OLEDs fabricated with BB4Ph as a host for a dopant like 4P-Cz have shown a high external quantum efficiency of 6.9% in the NUV region. nycu.edu.tw

| Material | Role in OLED | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| TAc3TRZ3 | Emissive Layer (Doped) | 14.2% | rsc.org |

| BB4Ph (host) with 4P-Cz (dopant) | Near-Ultraviolet Host Material | 6.9% | nycu.edu.tw |

Exploration in Aggregation-Induced Emission (AIE) Systems

The phenomenon of aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, has been a focal point of materials research. 1-Bromo-4-ethynylbenzene has proven to be a valuable building block for creating AIE-active molecules, often referred to as AIEgens.

The aforementioned through-space charge transfer hexaarylbenzene dendrimers, synthesized using 1-bromo-4-ethynylbenzene, are a prime example of materials exhibiting AIE. These propeller-shaped molecules show a significant enhancement in emission intensity, by as much as 6 to 17-fold, when they aggregate from a solution state. This AIE effect is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes luminescence. rsc.org

In other research, 1-bromo-4-ethynylbenzene has been employed in the synthesis of chalcone-based chromophores. These D-π-A type molecules, where D is a donor and A is an acceptor, can be designed to exhibit AIE. The ethynylbenzene unit, introduced via a coupling reaction with 1-bromo-4-ethynylbenzene, extends the π-conjugation, which is a key factor in tuning the photophysical properties of the resulting AIEgens. uef.fi The design of AIEgens often involves creating twisted molecular structures that prevent π-π stacking in the solid state, a common cause of fluorescence quenching. The rigid, linear nature of the 1-bromo-4-ethynylbenzene unit contributes to achieving such desirable molecular geometries. nih.govnih.gov

| AIEgen Structure | Emission Enhancement (Aggregation vs. Solution) | Emission Wavelength (Aggregated State) | Reference |

|---|---|---|---|

| TSCT-HAB Dendrimers (e.g., Ac3TRZ3, TAc3TRZ3) | 6-17 fold | ~540 nm | rsc.org |

Applications in Organosilicon Electronics

The functionalization of silicon surfaces with organic molecules is a promising avenue for the development of next-generation organosilicon electronic devices and sensors. 1-Bromo-4-ethynylbenzene has been a molecule of significant interest in this area due to its ability to form well-defined, highly conjugated adlayers on silicon substrates.

Studies have shown that 1-bromo-4-ethynylbenzene can be reacted with a hydrogen-passivated Si(111) surface through ultraviolet irradiation. This process results in the formation of a molecular monolayer chemically bonded to the silicon surface via the terminal alkyne group. researchgate.netnorthwestern.edu A comprehensive analysis using techniques such as atomic force microscopy, X-ray photoelectron spectroscopy, and synchrotron X-ray characterization has confirmed the formation of an atomically flat surface morphology and has precisely determined the binding configuration of the molecule on the silicon lattice. researchgate.netacs.org

A key finding from these studies is that the terminal carbon atoms of the 1-bromo-4-ethynylbenzene adlayers on Si(111) retain their π-conjugation after being chemisorbed to the surface. researchgate.netnorthwestern.edu This preservation of π-conjugation is crucial for enabling efficient charge transport through the molecular layer, a prerequisite for the functioning of molecular electronic devices. The bromine atom in the molecule serves as a useful spectroscopic tag for X-ray-based characterization techniques, allowing for a sub-angstrom determination of its position relative to the silicon lattice. researchgate.net These highly ordered and conjugated molecular adlayers are considered promising candidates for applications in organosilicon sensors and molecular electronics. researchgate.netnorthwestern.edu

| Characterization Technique | Key Finding | Reference |

|---|---|---|

| Atomic Force Microscopy (AFM) | Atomically flat surface morphology after reaction. | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Reaction occurs at the terminal alkyne moiety. | researchgate.net |

| Synchrotron X-ray Characterization | Sub-angstrom determination of the bromine atom's position. | researchgate.net |

| Density Functional Theory (DFT) Calculations | The π-conjugation of the terminal carbon atoms is retained. | researchgate.net |

Medicinal Chemistry and Biological Applications of 1 Bromo 4 Ethynylbenzene Scaffolds

Design and Synthesis of Pharmacologically Active Compounds

The structural attributes of 1-bromo-4-ethynylbenzene make it a valuable starting reagent for the synthesis of complex molecules with potential therapeutic applications. tcichemicals.com Its ability to participate in well-established and efficient chemical reactions facilitates the creation of diverse molecular architectures for biological screening.

Development of Anticancer Agents Derived from 1-Bromo-4-ethynylbenzene Derivatives

A primary application of 1-bromo-4-ethynylbenzene in medicinal chemistry is in the synthesis of novel anticancer agents. Researchers have utilized this compound as a key intermediate to create derivatives that exhibit significant cytotoxicity against various cancer cell lines.

One prominent strategy involves incorporating the 1-bromo-4-ethynylbenzene moiety into larger molecular frameworks, often through the formation of a 1,2,3-triazole ring. For instance, a series of 1,2,3-triazole-linked isoflavone (B191592) derivatives were synthesized where 1-bromo-4-ethynylbenzene was reacted with an azide-functionalized isoflavone in the presence of a copper catalyst. tandfonline.com The resulting compound, 7-(4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)-3-(pyridin-4-yl)-4H-chromen-4-one, was part of a library tested for anticancer properties against human prostate (PC3 and DU-145), lung (A549), and breast (MCF-7) cancer cell lines. tandfonline.com

Similarly, another study detailed the synthesis of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives. nih.gov In this work, 1-bromo-4-ethynylbenzene was reacted with an azide-containing 1,3,4-oxadiazole-triazine core to produce a series of hybrid molecules. nih.gov These compounds were also evaluated for their anticancer activity against the same panel of cancer cell lines (PC3, DU-145, A549, and MCF-7). nih.gov The results from these studies highlight the role of the 4-bromophenyl group, derived from 1-bromo-4-ethynylbenzene, in influencing the biological activity of the final compounds. nih.gov

Another synthetic approach involved the creation of selenium-quinone hybrid compounds. Here, 1-bromo-4-ethynylbenzene was used to synthesize 2-((4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methoxynaphthalene-1,4-dione, demonstrating its utility in generating potential antitumor agents through click reactions combined with other synthetic transformations. mdpi.com

Exploration of Biological Activities in Ethynyl-Substituted Benzene (B151609) Derivatives

Beyond cancer, the scaffold of 1-bromo-4-ethynylbenzene is explored for other biological activities. The ethynylbenzene structure itself is recognized for having pharmacological properties. google.com The presence of the ethynyl (B1212043) group and the bromine atom allows for systematic modifications to explore a wide range of biological targets. smolecule.com

Research has focused on synthesizing libraries of compounds to screen for various therapeutic effects. For example, cis-restricted triazole analogues of Combretastatin (B1194345) A-4, a potent antimitotic agent, were prepared using 1-bromo-4-ethynylbenzene. mdpi.com The resulting compound, 5-(4-bromophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole, was synthesized and characterized as part of a series aimed at developing agents with improved properties over the natural product. mdpi.com

The versatility of the 1-bromo-4-ethynylbenzene scaffold is also evident in its use for creating inhibitors of specific enzymes. It was used in the synthesis of potential inhibitors for Leishmania major pteridine (B1203161) reductase 1 (PTR1), an enzyme that contributes to antifolate drug resistance in the parasite. researchgate.net This demonstrates the scaffold's potential in developing treatments for infectious diseases.

Application in Scaffold-Based Drug Discovery

Scaffold-based drug discovery relies on using a core molecular structure that can be systematically decorated with different functional groups to create a library of related compounds. 1-Bromo-4-ethynylbenzene is an exemplary scaffold for this approach, providing a rigid framework with two distinct points for chemical modification. tcichemicals.com

Structure-Activity Relationship (SAR) Studies Enabled by 1-Bromo-4-ethynylbenzene as a Molecular Scaffold

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. The 1-bromo-4-ethynylbenzene scaffold is well-suited for such studies.

In the development of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives, a clear SAR was established. nih.gov The study synthesized a series of compounds where the substituent on the triazole ring, introduced via different ethynylbenzene derivatives, was varied. The compound containing a 4-pyridyl moiety (9d) showed remarkable anticancer activity. nih.gov In contrast, replacing this with a 4-chlorophenyl group (9e) led to a decrease in activity, and the derivative containing the 4-bromophenyl group from 1-bromo-4-ethynylbenzene (compound 9f) exhibited even lower activity, being selectively inferior on the A549 cell line. nih.gov This systematic modification allowed researchers to determine that certain substituents were more favorable for potent anticancer effects.